1-[4-(4-Ethylpiperazin-1-yl)-3-fluorophenyl]butan-1-one
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Overview
Description
1-[4-(4-Ethylpiperazin-1-yl)-3-fluorophenyl]butan-1-one is a synthetic organic compound that has garnered attention in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorophenyl group and an ethylpiperazinyl moiety. Its molecular formula is C14H21FN2O, and it has a molecular weight of 252.33 g/mol.
Preparation Methods
The synthesis of 1-[4-(4-Ethylpiperazin-1-yl)-3-fluorophenyl]butan-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Fluorophenyl Intermediate: The synthesis begins with the preparation of a fluorophenyl intermediate through halogenation reactions.
Introduction of the Piperazine Ring: The fluorophenyl intermediate is then reacted with ethylpiperazine under controlled conditions to form the desired piperazinyl derivative.
Formation of the Butanone Moiety:
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalytic processes and advanced purification techniques.
Chemical Reactions Analysis
1-[4-(4-Ethylpiperazin-1-yl)-3-fluorophenyl]butan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or ethanol. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-[4-(4-Ethylpiperazin-1-yl)-3-fluorophenyl]butan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[4-(4-Ethylpiperazin-1-yl)-3-fluorophenyl]butan-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s fluorophenyl group and piperazinyl moiety play crucial roles in binding to these targets, modulating their activity. Pathways involved may include signal transduction, enzyme inhibition, or receptor activation, depending on the specific application.
Comparison with Similar Compounds
1-[4-(4-Ethylpiperazin-1-yl)-3-fluorophenyl]butan-1-one can be compared with other similar compounds, such as:
1-[4-(4-Methylpiperazin-1-yl)-3-fluorophenyl]butan-1-one: This compound has a methyl group instead of an ethyl group, which may affect its chemical reactivity and biological activity.
1-[4-(4-Ethylpiperazin-1-yl)-3-chlorophenyl]butan-1-one: The presence of a chlorine atom instead of fluorine can lead to different chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological characteristics.
Properties
IUPAC Name |
1-[4-(4-ethylpiperazin-1-yl)-3-fluorophenyl]butan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23FN2O/c1-3-5-16(20)13-6-7-15(14(17)12-13)19-10-8-18(4-2)9-11-19/h6-7,12H,3-5,8-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYDDEPAMENQFDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=CC(=C(C=C1)N2CCN(CC2)CC)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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